2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Description
2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a cyano group, a fluorophenyl group, and a pyrazole ring
Properties
CAS No. |
926189-89-1 |
|---|---|
Molecular Formula |
C16H11FN4O2 |
Molecular Weight |
310.28 g/mol |
IUPAC Name |
2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C16H11FN4O2/c17-14-4-2-11(3-5-14)15-13(8-12(9-19)16(22)23)10-21(20-15)7-1-6-18/h2-5,8,10H,1,7H2,(H,22,23) |
InChI Key |
UGQLJDVPIJONSQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group. The final step involves the condensation of the resulting compound with cyanoacetic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[1-(2-cyanoethyl)-3-(4-chlorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
- 2-cyano-3-[1-(2-cyanoethyl)-3-(4-bromophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
- 2-cyano-3-[1-(2-cyanoethyl)-3-(4-methylphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid
Uniqueness
The uniqueness of 2-cyano-3-[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enoic acid lies in its specific structural features, such as the presence of a fluorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to unique applications and properties.
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